Cas no 423753-15-5 ((4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid)

(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid 化学的及び物理的性質
名前と識別子
-
- (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid
- BAS 01811609
- ChemDiv2_005151
- CBMicro_029828
- MLS000714592
- HMS2689H05
- HMS1383K03
- STL045585
- IDI1_003866
- SMR000274571
- ST50254750
- [(4,6-dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]acetic acid
- 2-(6-hydroxy-4-oxo-5-propyl-3-hydropyrimidin-2-ylthio)acetic ac
-
- MDL: MFCD02212617
- インチ: 1S/C9H12N2O4S/c1-2-3-5-7(14)10-9(11-8(5)15)16-4-6(12)13/h2-4H2,1H3,(H,12,13)(H2,10,11,14,15)
- InChIKey: KBUQJVWITUTFKU-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)O)C1=NC(=C(C(N1)=O)CCC)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 376
- トポロジー分子極性表面積: 124
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 011739-1g |
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid |
423753-15-5 | 1g |
$378.00 | 2023-09-06 |
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid 関連文献
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acidに関する追加情報
Introduction to (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid (CAS No. 423753-15-5)
(4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid (CAS No. 423753-15-5) is a unique compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure and functional groups, holds potential for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, biological activities, and recent research findings associated with this compound.
The chemical structure of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is composed of a pyrimidine ring with specific substituents, including a hydroxyl group at the 4-position, an oxo group at the 6-position, and a propyl group at the 5-position. The presence of a sulfanyl group attached to the acetic acid moiety further adds to its complexity and reactivity. This intricate structure confers unique physical and chemical properties that are crucial for its biological activities.
In terms of physical properties, (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a white crystalline solid with a molecular weight of approximately 289.3 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but has limited solubility in water. These solubility characteristics are important for its use in various experimental and pharmaceutical applications.
The biological activities of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid have been extensively studied in recent years. One of the most notable findings is its potential as an anti-inflammatory agent. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro and in vivo models. This anti-inflammatory effect is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-kB) pathway.
Beyond its anti-inflammatory properties, (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid has also demonstrated promising antitumor activities. Studies have reported that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, it has been shown to inhibit angiogenesis, which is a critical process for tumor growth and metastasis. These findings suggest that (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid may have potential as a novel anticancer agent.
The pharmacokinetic profile of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid has also been investigated to understand its behavior in biological systems. Preclinical studies have shown that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver, kidneys, and tumors. The compound is metabolized primarily by hepatic enzymes and excreted via both renal and biliary routes.
To further explore the therapeutic potential of (4-Hydroxy-6-oxo-5-propyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-
In conclusion, (4-Hydroxy- strong>< strong > 6 - oxo - 5 - propyl - 1 , 6 - dihydro - pyrimidin - 2 - ylsulfanyl ) - acetic acid strong > ( CAS No . 423753 - 15 - 5 ) represents a promising candidate for the development of new therapeutic agents . Its unique chemical structure , combined with its potent anti-inflammatory and antitumor activities , makes it an attractive target for further research and development . As ongoing studies continue to unravel its full potential , this compound may play a significant role in advancing treatments for various diseases . p > article > response >
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